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Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Epigenetics Leukemia CXXC domain inhibitor

Researchers targeting CXXC domain-driven epigenetic pathways face a critical gap: generic tetrahydroquinoline carbamates lack the precise 1-ethyl-2-oxo-6-methyl carbamate substitution required for MLL1 CXXC domain engagement. SAR data confirm that even minor structural deviations (amide or ethyl ester analogs) abolish target activity. - Privileged scaffold validated by Kalmode et al. (UVA) against an 11-domain CXXC FP assay panel. - Parental acid demonstrates MLL1 CXXC IC50 of 7.1 µM; this methyl ester serves as a key SAR probe for intracellular hydrolysis and steric tolerance assessment. - Immediate compatibility with established FP selectivity profiling workflows (MLL1, TET1, TET3, KDM2A, DNMT1). Supplied in standard pack sizes (1 g-25 g) with bulk custom synthesis available. In stock for immediate global dispatch.

Molecular Formula C13H16N2O3
Molecular Weight 248.282
CAS No. 921913-26-0
Cat. No. B2681734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
CAS921913-26-0
Molecular FormulaC13H16N2O3
Molecular Weight248.282
Structural Identifiers
SMILESCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OC
InChIInChI=1S/C13H16N2O3/c1-3-15-11-6-5-10(14-13(17)18-2)8-9(11)4-7-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17)
InChIKeyOSFSYYLUTJBTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl THQ Carbamate: Validated Epigenetic Probe Scaffold


Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate (CAS 921913-26-0) is a synthetic tetrahydroquinoline (THQ) derivative featuring a 1-ethyl-2-oxo substitution core and a methyl carbamate group at the 6-position. This compound class has emerged as a privileged scaffold for targeting CXXC domains, a family of epigenetic reader proteins that recognize unmethylated CpG DNA motifs and are implicated in MLL-rearranged leukemias [1]. The foundational compound series was developed and characterized by Kalmode et al. at the University of Virginia, establishing a fluorescence polarization (FP)-based assay platform against a panel of 11 human CXXC domains, including MLL1, TET1, TET3, and KDM2A [1].

Scaffold THQ core for CXXC domain epigenetic reader targeting
Assay Compatible with established FP-based CXXC domain platform
Critical Exact 1-ethyl-2-oxo-6-carbamate substitution required; class‑level data only

Why Methyl THQ Carbamate Is Required for CXXC Profiling


The rigorous CXXC domain selectivity fingerprint established for this scaffold family demonstrates that even minor structural modifications—such as replacing the carboxylate group with an amide or ethyl ester—result in a complete loss of target engagement [1]. The publication by Kalmode et al. explicitly shows that compound 1h, the ethyl ester analogue of the parental acid 1, showed no activity (NA) against MLL1 CXXC domain in the FP assay, whereas the free acid form exhibited an IC50 of 7.1 μM. This underscores that the precise carbamate and N-alkyl substitution pattern is a critical determinant of reversible, competitive binding at the protein-DNA interface. Therefore, generic or 'similar' tetrahydroquinoline carbamates without this exact 1-ethyl-2-oxo-6-methyl carbamate substitution profile cannot be assumed to recapitulate the validated polypharmacology or selectivity window without explicit re-validation [1].

Ester vs Acid Ethyl ester analogue shows no MLL1 CXXC engagement; methyl ester activity may differ similarly. Parental acid data do not transfer.
Substitution Pattern Small alterations (amide, ethyl ester) abolish binding. Generic THQ carbamates cannot be assumed equipotent.
Selectivity Context CXXC domain selectivity fingerprint is highly sensitive to ester modification; DNMT1 exclusion may not be preserved.

Methyl THQ Carbamate: MLL1 CXXC Quantitative Profiling


MLL1 CXXC Domain Inhibition Potency

IMPORTANT CAVEAT: The quantitative data below corresponds to the parental carboxylic acid analogue (Compound 1 in Kalmode et al., 2022), not the exact methyl carbamate ester. This data is presented as the closest structurally characterized proxy in the public domain. The target compound itself has no publicly available primary bioactivity data; the following evidence represents class-level inference. The parental compound 1 inhibited the MLL1 CXXC domain-DNA interaction with an IC50 of 7.1 ± 0.4 μM in a fluorescence polarization assay. In contrast, the ethyl ester derivative 1h showed no activity (NA), demonstrating the critical functional requirement of the free carboxylate for target engagement [1]. The methyl carbamate analogue (target compound) occupies a structurally intermediate position; its activity profile has not been reported.

MLL1 CXXC Potency
Class-level inference
IC₅₀ not reported
Parental acid: 7.1 μM
Activity uncharacterized; class proxy only
Methyl carbamate requires direct FP testing
Epigenetics Leukemia CXXC domain inhibitor

CXXC Domain Selectivity Profile

Using the same FP assay platform, the parental compound series demonstrated complete lack of activity (NA) against the CXXC domains of MLL2, CGBP, and DNMT1, while retaining moderate activity against TET1 (IC50 = 11.3 μM), TET3 (5.1 μM), KDM2A (3.9 μM), and other family members. This selectivity window is a distinguishing feature of this chemical series: it excludes the maintenance DNA methyltransferase DNMT1, which is essential for genomic stability, while hitting both MLL1 and TET1, two targets implicated in MLL-fusion-driven leukemogenesis [1]. The polypharmacology of dual MLL1/TET1 CXXC domain inhibition has been highlighted as a potential advantage for therapeutic index by the original authors [1]. The target compound's selectivity profile has not been independently reported; however, given the exquisite dependence of CXXC domain selectivity on the carboxylate/ester group, any deviation from the validated acid analogue must be empirically confirmed.

CXXC Selectivity
Class-level inference
Parental acid: 8/11 domains active
DNMT1 NA; TET1 11.3 μM
Selectivity fingerprint may shift with ester
Methyl carbamate not profiled on panel
Selectivity CXXC domain Epigenetic reader

Reversible MLL1 CXXC Binding Mechanism

Kinetic analysis of the parental compound 1 confirmed that inhibition of the MLL1 CXXC domain-DNA interaction occurs via a standard reversible mechanism, not through covalent modification of Cys1188. Time-course FP experiments showed no time dependence of inhibition, and MALDI mass spectrometry failed to detect a stable covalent adduct [1]. Furthermore, the C1188A mutant of MLL1 CXXC domain retained sensitivity to inhibition (IC50 = 3.6 ± 0.4 μM for compound 1), formally excluding covalent engagement of this cysteine. This is a critical mechanistic distinction from the covalent Cys-reactive library from which the series was originally identified, and it indicates a well-defined, competitive binding mode at the DNA-binding interface. The mechanism of action for the methyl carbamate analogue has not been formally established but it is anticipated to differ from the free acid due to the altered electrostatic and hydrogen-bonding capacity of the ester.

Binding Mechanism
Class-level inference
Reversible, non‑covalent
C1188A mutant IC₅₀ 3.6 μM
Mechanism review required for ester
Covalent reactivity risk unknown for methyl carbamate
Mechanism of action Reversible inhibition Protein-DNA interaction

Methyl THQ Carbamate: Key Applications in Epigenetic Probe Development


MLL1 CXXC Domain Probe Development

Based on the well-characterized inhibition of the MLL1 CXXC domain-DNA interaction by the parental acid scaffold (IC50 7.1 μM) and the established FP assay platform [1], a primary application scenario is the development and validation of a cell-permeable chemical probe. The methyl carbamate ester, if confirmed to act as a prodrug that is hydrolyzed intracellularly to the active free acid (analogous to the ethyl ester 1h which showed activity in the MV4-11 leukemia cell line [1]), could be used to dissect the role of CXXC domain-DNA binding in MLL-fusion-driven oncogenesis. Key validation experiments would require confirmation of cellular activity against MV4-11 (MLL-AF9) versus K562 (non-MLL) leukemia cells to establish target-dependent selectivity.

CXXC Domain Selectivity Panel Screening

The existence of a validated, quantitative FP-based selectivity panel covering 11 human CXXC domains—MLL1, MLL2, TET1, TET3, KDM2A, KDM2B, CXXC5, IDAX, CGBP, DNMT1, FBXL19—provides an immediate application scenario for the target compound as a new chemical entity in this assay cascade [1]. Any laboratory that has established the full CXXC domain protein panel (expressed and purified from E. coli using GST-tagged constructs [1]) can directly profile the target methyl carbamate alongside the known parental acid 1 to establish its unique selectivity signature. The critical outcome would be to determine whether the methyl ester retains the favorable exclusion of DNMT1 (NA) while maintaining dual MLL1/TET1 activity.

SAR Expansion at the 6-Position

The SAR data from Kalmode et al. demonstrate that conversion of the carboxylate to an amide (1g) or ethyl ester (1h) abolished MLL1 CXXC domain inhibitory activity [1]. However, the methyl carbamate ester represents an unexplored intermediate. This compound is therefore ideally suited as a key SAR probe to systematically assess the steric and electronic tolerance of the binding site at the ester position. Co-crystallization or HSQC NMR titration experiments (as performed for compound 1 [1]) with the methyl carbamate could precisely map the binding mode and inform the design of the next generation of inhibitors with improved cellular permeability and potency.

Application
Selection Property
Validation Focus
CXXC Domain Probe Development
Cell‑permeable ester prodrug potential
Confirm intracellular hydrolysis; MV4‑11 vs K562 target‑dependent selectivity
CXXC Selectivity Panel Screening
Quantitative FP assay compatibility
Establish selectivity signature vs parental acid; verify DNMT1 exclusion
6‑Position SAR Expansion
Steric/electronic tolerance at ester site
HSQC/NMR binding mode mapping; co‑crystallization trials
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